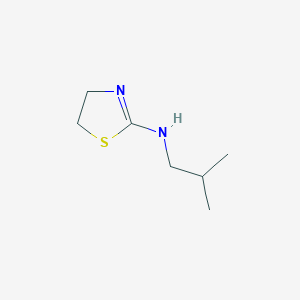

(4,5-Dihydro-thiazol-2-yl)-isobutyl-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylpropyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S/c1-6(2)5-9-7-8-3-4-10-7/h6H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGHZGVLJOTEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396844 | |

| Record name | (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79146-95-5 | |

| Record name | 4,5-Dihydro-N-(2-methylpropyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79146-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5-Dihydro-N-(2-methylpropyl)-2-thiazolamine (CAS 79146-95-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4,5-Dihydro-N-(2-methylpropyl)-2-thiazolamine (CAS 79146-95-5). In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally related analogs, to present a robust, predicted spectroscopic profile. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. We will delve into the theoretical underpinnings of the predicted spectral features, offering a detailed rationale for the expected chemical shifts, vibrational modes, and fragmentation patterns.

Introduction and Molecular Structure

4,5-Dihydro-N-(2-methylpropyl)-2-thiazolamine is a heterocyclic compound featuring a dihydrothiazole ring system substituted with an isobutylamino group at the 2-position. The structural features of this molecule, including the imine-like carbon of the dihydrothiazole ring, the secondary amine linkage, and the aliphatic isobutyl chain, all contribute to a unique spectroscopic signature. Understanding this signature is paramount for its unambiguous identification and for assessing its purity.

Molecular Details:

-

CAS Number: 79146-95-5

-

Molecular Formula: C₇H₁₄N₂S

-

Molecular Weight: 158.26 g/mol

-

Synonyms: (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine, 2-(Isobutylamino)-4,5-dihydrothiazole

The following diagram illustrates the chemical structure of 4,5-Dihydro-N-(2-methylpropyl)-2-thiazolamine.

Caption: Chemical structure of 4,5-Dihydro-N-(2-methylpropyl)-2-thiazolamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of structurally similar compounds, a detailed prediction of the ¹H and ¹³C NMR spectra for 4,5-Dihydro-N-(2-methylpropyl)-2-thiazolamine can be made.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the isobutyl group and the dihydrothiazole ring protons. The chemical shifts are influenced by the electronegativity of the neighboring atoms (N and S) and the overall electronic environment.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| -CH(CH₃)₂ | 1.8 - 2.0 | multiplet | 1H |

| -CH₂-N- | 3.0 - 3.2 | triplet | 2H |

| -CH₂-S- | 3.3 - 3.5 | triplet | 2H |

| -N-CH₂- | 2.9 - 3.1 | doublet | 2H |

| -CH(CH₃)₂ | 0.9 - 1.0 | doublet | 6H |

| -NH- | Broad singlet | 1H |

Rationale:

-

The methine proton of the isobutyl group is expected to be a multiplet due to coupling with the adjacent methylene and methyl protons.

-

The methylene protons of the dihydrothiazole ring will appear as triplets due to coupling with each other. The protons adjacent to the sulfur atom are expected to be slightly downfield compared to those adjacent to the nitrogen.

-

The methylene protons of the isobutyl group attached to the nitrogen will be a doublet, coupling with the methine proton.

-

The two methyl groups of the isobutyl moiety are expected to be a doublet due to coupling with the single methine proton.

-

The amine proton will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=N (dihydrothiazole) | 160 - 165 |

| -CH₂-S- | 30 - 35 |

| -CH₂-N- (dihydrothiazole) | 45 - 50 |

| -N-CH₂- | 50 - 55 |

| -CH(CH₃)₂ | 28 - 32 |

| -CH(CH₃)₂ | 19 - 22 |

Rationale:

-

The imine-like carbon (C=N) of the dihydrothiazole ring is expected to have the most downfield chemical shift due to its sp² hybridization and proximity to two nitrogen atoms.

-

The chemical shifts of the aliphatic carbons are predicted based on standard values for similar functional groups.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a compound like 4,5-Dihydro-N-(2-methylpropyl)-2-thiazolamine would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for confirming the connectivity of the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3300 - 3400 | N-H stretch (secondary amine) | Medium |

| 2850 - 2960 | C-H stretch (aliphatic) | Strong |

| 1640 - 1670 | C=N stretch (imine-like) | Medium to Strong |

| 1450 - 1470 | C-H bend (aliphatic) | Medium |

| 1100 - 1250 | C-N stretch | Medium |

| 650 - 750 | C-S stretch | Weak to Medium |

Rationale:

-

The N-H stretch of the secondary amine is a characteristic absorption in the specified region.[1]

-

The strong C-H stretching vibrations are indicative of the aliphatic isobutyl group and the dihydrothiazole ring.[2]

-

The C=N stretching vibration of the dihydrothiazole ring is a key diagnostic peak.[3]

-

The C-N and C-S stretching vibrations are also expected in their typical regions.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the neat liquid or solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet - for solids):

-

Mix a small amount of the solid sample with dry potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 158) is expected.

-

Major Fragments:

-

Loss of the isobutyl group ([M - 57]⁺) leading to a fragment at m/z = 101. This is often a significant fragmentation pathway for N-alkylated compounds.

-

Cleavage of the C-C bond in the isobutyl side chain, leading to a fragment at m/z = 115 ([M - 43]⁺, loss of a propyl radical).

-

Fragmentation of the dihydrothiazole ring, which can lead to various smaller fragments.

-

The following diagram illustrates a plausible fragmentation pathway.

Caption: Predicted major fragmentation pathways for 4,5-Dihydro-N-(2-methylpropyl)-2-thiazolamine.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Introduction:

-

Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Inject a small volume of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

-

Gas Chromatography:

-

Use a suitable capillary column (e.g., DB-5ms) to separate the compound from any impurities.

-

Employ a temperature program to ensure good peak shape and resolution.

-

-

Mass Spectrometry:

-

Use Electron Ionization (EI) at 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-200).

-

Conclusion

This guide provides a detailed, predicted spectroscopic profile for 4,5-Dihydro-N-(2-methylpropyl)-2-thiazolamine (CAS 79146-95-5). By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected features in ¹H NMR, ¹³C NMR, IR, and MS analyses. The provided experimental protocols offer a starting point for researchers to obtain and confirm the spectroscopic data for this compound. This document serves as a foundational resource for the scientific community engaged in the synthesis, characterization, and application of this molecule.

References

-

PubChem. (n.d.). 4,5-Dihydro-2-thiazolamine. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Mohamed, Y. A., Abbas, S. E., & Abdel-Gawad, S. M. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 54(6), 1613-1620.

Sources

An In-Depth Technical Guide to the Pharmacology of 2-Aminothiazoline Derivatives

Executive Summary: The 2-aminothiazoline scaffold is a prominent heterocyclic nucleus recognized in medicinal chemistry as a "privileged structure."[1] Its derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] This versatility stems from the scaffold's unique electronic properties and its amenability to substitution at multiple positions, allowing for the fine-tuning of biological activity against a diverse array of molecular targets.[5] This guide provides a comprehensive technical overview of the pharmacology of 2-aminothiazoline derivatives, intended for researchers and drug development professionals. We will dissect the critical structure-activity relationships (SAR), explore key mechanisms of action across various therapeutic areas, and detail robust experimental protocols for their pharmacological evaluation. The discussion also addresses potential toxicophore concerns, offering a balanced perspective for future drug design and development.[1]

The 2-Aminothiazoline Scaffold: A Versatile Core in Drug Discovery

The 2-aminothiazoline ring is a five-membered heterocycle containing sulfur and nitrogen atoms, which serves as a foundational building block for numerous clinically relevant molecules, including the Bcr-Abl tyrosine kinase inhibitor Dasatinib and the antibiotic Cefdinir.[2][4] Its prevalence in successful drugs underscores its favorable physicochemical and drug-like properties.

Synthetic Foundation: The Hantzsch Synthesis

The primary and most versatile method for synthesizing the 2-aminothiazoline core is the Hantzsch thiazole synthesis.[6] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[2][6] The choice of starting materials for this reaction is the principal determinant of the substitution pattern on the resulting thiazole ring, making it a cornerstone for generating diverse chemical libraries for pharmacological screening.

Pharmacological Versatility

The 2-aminothiazoline nucleus is associated with a wide range of biological activities.[7] Derivatives have been extensively documented as potent agents against a multitude of diseases, including:

-

Oncology: Exhibiting cytotoxicity against numerous human cancer cell lines such as breast, lung, colon, and leukemia.[2]

-

Infectious Diseases: Demonstrating significant activity against pathogens like Mycobacterium tuberculosis.[8][9]

-

Neurodegenerative Disorders: Showing promise in models of Alzheimer's disease and prion diseases.[10][11]

-

Inflammatory Conditions: Possessing anti-inflammatory properties.[3][12]

-

Metabolic Diseases: Investigated for potential in treating diabetes and its complications.[13]

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

The biological activity of 2-aminothiazoline derivatives is profoundly dictated by the nature and position of substituents on the heterocyclic core.[14] Understanding these relationships is critical for the rational design of potent and selective therapeutic agents. The key positions for modification are the exocyclic amino group (N-2) and the C-4 and C-5 positions of the thiazole ring.

Caption: Key substitution points on the 2-aminothiazoline scaffold.

Analysis of Key Substitution Positions

-

N-2 Position: This position exhibits significant flexibility.[8] The introduction of N-benzoyl groups, for instance, has been shown to dramatically increase anti-tubercular potency compared to N-phenyl analogs.[8] Modifying the 2-amino group to a 2-amide is a common strategy that has yielded potent anticancer agents.[2]

-

C-4 Position: The C-4 position is often critical and intolerant to modification. In the context of anti-mycobacterial activity, a 2-pyridyl moiety at C-4 is considered essential, with its replacement leading to a significant loss of activity.[8][9]

-

C-5 Position: Substituents at the C-5 position can greatly influence potency and selectivity. For example, in some anticancer series, lipophilic groups like a 4,5-butylidene were found to be beneficial for cytotoxicity, whereas smaller alkyl groups like methyl at this position decreased potency.[2][14]

Table 1: Summary of Structure-Activity Relationship (SAR) Insights

| Position | Type of Substituent | Therapeutic Area | Effect on Activity | Reference(s) |

| N-2 | Substituted Benzoyl | Anti-tubercular | >128-fold increase in potency over initial hits. | [8] |

| N-2 | Benzylic Amines | Anticancer (Glioma) | Potent cytotoxicity (IC50 ~4 µM). | [2] |

| C-4 | 2-Pyridyl | Anti-tubercular | Essential for activity. | [8][9] |

| C-4 | Phenyl | Anticancer (Glioma) | Similar to methyl substitution; less potent than other groups. | [14] |

| C-5 | Methyl Group | Anticancer (Lung) | Decreased potency. | [2] |

| C-4/C-5 | 4,5-Butylidene | Anticancer (Lung) | Beneficial for cytotoxicity. | [2] |

Key Pharmacological Activities & Mechanisms of Action

The diverse biological effects of 2-aminothiazoline derivatives are a result of their interaction with a wide range of cellular targets.

Anticancer Activity

The anticancer properties of this scaffold are among the most extensively studied.[2][3]

-

Mechanism of Action: A primary mechanism is the inhibition of multiple protein kinases that are crucial for cancer cell proliferation and survival.[2] Targets include EGFR, VEGFR, Akt, B-RAF, and Src kinases.[2] Other derivatives act as microtubule stabilizing agents or induce apoptosis through various signaling pathways.[2][15]

-

Targeted Signaling Pathways: Many derivatives interfere with critical pathways like the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, which are frequently dysregulated in cancer.

Caption: Inhibition of the PI3K/Akt pathway by 2-aminothiazoline derivatives.

Neuroprotective Effects

Substituted 2-aminothiazoles have emerged as promising agents for neurodegenerative diseases.[10]

-

Alzheimer's Disease: Certain derivatives have been shown to counteract tau-induced neuronal toxicity at nanomolar concentrations, suggesting potential for treating Alzheimer's and other tauopathies.[10] Other compounds act as acetylcholinesterase inhibitors.[16]

-

Prion Diseases: High-throughput screening identified 2-aminothiazoles as potent inhibitors of Prion protein (PrPSc) formation in infected neuronal cells.[11][17]

-

Monoamine Oxidase (MAO) Inhibition: Some thiazolyl-hydrazine derivatives have demonstrated MAO inhibitory activity, a mechanism relevant to treating depression and Parkinson's disease.[18][19]

Methodologies for Pharmacological Investigation

A multi-step approach involving in silico, in vitro, and in vivo models is essential to fully characterize the pharmacology of novel 2-aminothiazoline derivatives.

Caption: General experimental workflow for investigating 2-aminothiazoline derivatives.

Detailed Experimental Protocols

This protocol is foundational for assessing the general cytotoxic or anti-proliferative effects of novel compounds against cancer cell lines.[2]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

-

Materials:

-

Human cancer cell lines (e.g., H1299 lung cancer, SHG-44 glioma).[2]

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

2-aminothiazoline derivatives dissolved in DMSO (stock solution).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well microtiter plates.

-

Microplate reader.

-

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix gently to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis & Controls (Trustworthiness):

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control.

-

IC₅₀ Determination: Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

-

Controls: A positive control (e.g., a known cytotoxic drug like Doxorubicin) should be run in parallel to validate the assay's performance. Vehicle controls are essential to account for any effects of the solvent.

-

This protocol is designed to quantify the ability of compounds to clear the pathological prion protein (PrPSc) from infected cells.[11][17]

-

Principle: Prion-infected neuroblastoma cells (ScN2a) are treated with test compounds. Cell lysates are then subjected to Proteinase K (PK) digestion, which selectively degrades the normal prion protein (PrPC) but only truncates the resistant PrPSc. The remaining PK-resistant PrPSc is then quantified using a sensitive enzyme-linked immunosorbent assay (ELISA).

-

Materials:

-

ScN2a cells (prion-infected mouse neuroblastoma cells).[11]

-

Complete culture medium (e.g., MEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

Lysis buffer.

-

Proteinase K (PK).

-

Pefabloc SC (to stop PK digestion).

-

ELISA plates, capture antibody, and detection antibody specific for PrP.

-

Substrate for detection (e.g., TMB).

-

-

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate ScN2a cells in 96-well plates. After 24 hours, treat cells with various concentrations of the 2-aminothiazoline derivatives for 3-5 days.

-

Cell Lysis: Wash cells with PBS and lyse them directly in the wells.

-

Proteinase K Digestion: Transfer lysates to a new plate and treat with a defined concentration of PK for 1 hour at 37°C to digest PrPC.

-

Digestion Stop: Stop the reaction by adding Pefabloc SC.

-

ELISA Quantification: a. Coat an ELISA plate with a capture antibody overnight. b. Block the plate to prevent non-specific binding. c. Add the PK-treated lysates to the wells and incubate. d. Wash the plate and add a horseradish peroxidase (HRP)-conjugated detection antibody. e. After incubation and washing, add a colorimetric substrate (e.g., TMB). f. Stop the reaction and read the absorbance.

-

-

Data Analysis & Controls (Trustworthiness):

-

EC₅₀ Determination: Normalize the PrPSc signal to the vehicle-treated control wells. Plot the normalized signal against compound concentration to calculate the EC₅₀ (effective concentration to reduce PrPSc by 50%).

-

Cytotoxicity Control: A parallel cytotoxicity assay (e.g., Calcein-AM or MTT) must be run to ensure that the reduction in PrPSc is not simply due to cell death.[17]

-

Assay Validation: Known anti-prion compounds (e.g., quinacrine) should be used as positive controls. Uninfected N2a cells serve as a negative control for PrPSc levels.

-

Challenges and Future Directions

While the 2-aminothiazoline scaffold holds immense therapeutic promise, its development is not without challenges.

-

Toxicophore Potential: The aminothiazole group has been classified as a potential toxicophore, susceptible to metabolic activation by cytochrome P450 enzymes.[1] This can lead to the formation of reactive metabolites that may cause idiosyncratic adverse drug reactions. Therefore, careful metabolic and safety profiling is a critical component of the drug development process for these derivatives.

-

Selectivity: For applications like kinase inhibition, achieving high selectivity for the target kinase over other kinases is crucial to minimize off-target effects and improve the safety profile.

-

Future Outlook: Future research will likely focus on designing derivatives with improved metabolic stability to mitigate toxicophore risks, enhancing target selectivity through structure-based design, and exploring novel therapeutic applications for this versatile and powerful scaffold.

References

-

Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC

- Source: PubMed Central

-

URL: [Link]

-

Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease

- Source: PubMed

-

URL: [Link]

- 2-Aminothiazoles: A Comparative Guide to their Structure-Activity Relationships in Drug Discovery Source: BenchChem

-

Development and therapeutic potential of 2-aminothiazole deriv

- Source: PubMed Central

-

URL: [Link]

- 2-aminothiazole derivative, preparation method, and use Source: Google Patents URL

-

Synthesis of novel 2-amino thiazole deriv

- Source: Der Pharma Chemica

-

URL: [Link]

-

Discovery of 2-Aminothiazoles as Potent Antiprion Compounds

- Source: PubMed Central

-

URL: [Link]

-

Biological and medicinal significance of 2-aminothiazoles

- Source: ResearchG

-

URL: [Link]

- 2-aminothiazole derivatives for medical use Source: Google Patents URL

- A Comparative Analysis of the Biological Activity of 2-Aminothiazole Isomers and Deriv

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associ

- Source: N

-

URL: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associ

- Source: Semantic Scholar

-

URL: [Link]

-

Synthesis of 2-aminothiazole deriv

- Source: ResearchG

-

URL: [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Deriv

- Source: ResearchG

-

URL: [Link]

-

2-Aminothiazole derivatives as selective allosteric modul

- Source: N

-

URL: [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry

- Source: ResearchG

-

URL: [Link]

-

Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chrom

- Source: PubMed

-

URL: [Link]

-

Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents

- Source: PubMed Central

-

URL: [Link]

-

Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complic

- Source: PubMed Central

-

URL: [Link]

-

SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIV

- Source: EXCLI Journal

-

URL: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associ

- Source: MDPI

-

URL: [Link]

-

In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simul

- Source: Taylor & Francis Online

-

URL: [Link]

-

LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning

- Source: Baishideng Publishing Group

-

URL: [Link]

-

Analysis of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine by high-performance liquid chrom

- Source: PubMed

-

URL: [Link]

-

Discovery of 2-Aminothiazoles as Potent Antiprion Compounds

- Source: ResearchG

-

URL: [Link]

-

2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma

- Source: MDPI

-

URL: [Link]

-

MAOI activity of some novel series of substituted thiazol-2-yl-hydrazines

- Source: PubMed

-

URL: [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Deriv

- Source: Semantic Scholar

-

URL: [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores?

- Source: ResearchG

-

URL: [Link]

-

2,1-Benzothiazine – (quinolin/thiophen)

- Source: SpringerLink

-

URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma | MDPI [mdpi.com]

- 16. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. MAOI activity of some novel series of substituted thiazol-2-yl-hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Thiazole-Based Therapeutics: A Deep Dive into the Structure-Activity Relationships of 2,4-Disubstituted Thiazoles as Anticancer Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their incorporation into a variety of clinically approved drugs.[1][2] While simple alkyl-substituted thiazoles, such as the flavor agent 2-isobutylthiazole, are present in nature, the true therapeutic potential of this scaffold is unlocked through strategic substitutions that modulate its physicochemical properties and target interactions. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 2,4-disubstituted thiazole derivatives, with a particular focus on their development as anticancer agents. We will delve into the rationale behind experimental design, present detailed methodologies, and analyze the impact of structural modifications on biological potency, offering a framework for the rational design of next-generation thiazole-based therapeutics.

The Thiazole Scaffold: From Flavor to Pharmacology

The journey of the thiazole ring from a simple flavor component to a privileged scaffold in drug discovery is a testament to the power of medicinal chemistry. 2-Isobutylthiazole, for instance, is a naturally occurring compound responsible for the characteristic green and nutty aroma of tomatoes.[3] While its biological activity in a therapeutic context is not extensively documented, its structure serves as a basic building block that can be elaborated upon to create potent and selective drug candidates. The true value of the thiazole core lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological profile. The 2- and 4-positions, in particular, have been identified as key handles for modification, enabling the introduction of various substituents that can profoundly influence a compound's interaction with biological targets.[1]

Targeting Cancer with 2,4-Disubstituted Thiazoles: A Case Study in Kinase Inhibition

A significant area of research for 2,4-disubstituted thiazoles has been in the development of anticancer agents, particularly as inhibitors of protein kinases.[4][5] Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6] This section will focus on a representative series of 2,4-disubstituted thiazoles designed as kinase inhibitors, examining how systematic structural modifications impact their anticancer activity.

Core Scaffold and Design Rationale

The general structure of the 2,4-disubstituted thiazole anticancer agents discussed here features a central thiazole ring with distinct pharmacophoric elements at the 2- and 4-positions. The 2-position is typically occupied by an amino or substituted amino group, which can participate in hydrogen bonding interactions within the kinase active site. The 4-position is generally functionalized with an aryl or heteroaryl group, which can engage in hydrophobic and van der Waals interactions.

Logical Relationship: From Core Scaffold to Biological Activity

The following diagram illustrates the fundamental logic of SAR studies for this class of compounds.

Caption: A logical workflow for the structure-activity relationship (SAR) analysis of 2,4-disubstituted thiazole compounds.

Structure-Activity Relationship Analysis

The following table summarizes the structure-activity relationship for a hypothetical series of 2-amino-4-aryl-thiazole derivatives against a target kinase and a cancer cell line. This data is representative of findings in the field.

| Compound ID | R1 (at C2) | R2 (at C4-aryl) | Kinase IC50 (µM) | Cancer Cell Line GI50 (µM) |

| 1a | -NH2 | -Phenyl | 15.2 | 25.8 |

| 1b | -NH2 | -4-Methoxyphenyl | 5.6 | 9.3 |

| 1c | -NH2 | -4-Chlorophenyl | 2.1 | 4.5 |

| 1d | -NH-acetyl | -4-Chlorophenyl | 18.9 | 32.1 |

Analysis of SAR:

-

Substitution at the 4-Aryl Position: The data clearly indicates that substitution on the phenyl ring at the 4-position significantly impacts activity. The unsubstituted phenyl analog (1a ) shows modest activity. The introduction of an electron-donating methoxy group (1b ) improves potency, while the incorporation of an electron-withdrawing chloro group (1c ) leads to the most potent compound in the series. This suggests that electronic and hydrophobic factors at this position are critical for target engagement.

-

Modification at the 2-Amino Group: Acetylation of the 2-amino group (1d ) results in a significant loss of activity compared to the parent compound (1c ). This highlights the importance of the free amino group for interacting with the target, likely through hydrogen bonding.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of 2,4-disubstituted thiazole derivatives.

Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of the 2,4-disubstituted thiazole scaffold.

Experimental Workflow: Hantzsch Thiazole Synthesis

Caption: A schematic workflow of the Hantzsch synthesis for preparing 2-amino-4-aryl-thiazoles.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of the appropriate α-haloketone (1.0 eq.) in ethanol, add the corresponding thioamide (1.2 eq.).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Evaluation: In Vitro Kinase Inhibition Assay

The following protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target protein kinase.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Prepare assay buffer, kinase, substrate, and ATP solutions at the desired concentrations.

-

Assay Plate Preparation: Add the assay buffer, kinase, and test compound at various concentrations to the wells of a microtiter plate.

-

Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration.

-

Detection: Stop the reaction and quantify the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 2,4-disubstituted thiazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The SAR studies highlighted in this guide demonstrate that small structural modifications can lead to significant changes in biological activity. The future of thiazole-based drug discovery will likely involve the use of computational modeling to predict compound-target interactions and guide the synthesis of more potent and selective inhibitors. Furthermore, exploring novel substitutions at the 5-position of the thiazole ring could open up new avenues for therapeutic intervention. The principles and methodologies outlined in this guide provide a solid foundation for researchers to build upon in their quest to develop the next generation of thiazole-based medicines.

References

- Ali, S. H., & Sayed, A. R. (2021). Review of the synthesis and biological activity of thiazoles.

- Arora, P., Narang, R., Bhatia, S., Nayak, S. K., Singh, S. K., & Narasimhan, B. (2015). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Journal of Applied Pharmaceutical Science, 5(2), 028-042.

- An, T. N. M., Kumar, M. A., Chang, S. H., Kim, M. Y., Kim, J. A., & Lee, K. D. (2014). Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. Bulletin of the Korean Chemical Society, 35(6), 1619-1624.

- Ebaida, M. S., Ibrahim, H. A. A., Kassem, A. F., & Sabt, A. (2024).

- Sharma, V., Kumar, P., & Pathak, D. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.

- Andriole, V. T. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Medicinal Chemistry, 10(12), 1335-1343.

- Ebaida, M. S., Ibrahim, H. A. A., Kassem, A. F., & Sabt, A. (2024).

- Desai, N. C., Trivedi, A. R., & Bhatt, N. (2015). Synthesis, characterization and anti-microbial studies of some novel 2,4-disubstituted thiazoles. Journal of the Serbian Chemical Society, 80(1), 41-51.

- Pendiukh, V. V., Yakovleva, H. V., Stadniy, I. A., Pashenko, O. E., Volovenko, O. B., Rozhenko, A. B., ... & Volochnyuk, D. M. (2023). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important Heterocyclic Scaffolds. ChemRxiv.

- Wang, Y., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 18(23), 6231-6235.

- Yurttas, L., Evren, A. E., & Ozkay, Y. (2022). Synthesis and In Silico Evaluation of Some New 2,4-Disubstituted Thiazole Derivatives. European Journal of Life Sciences, 1(1), 8-19.

- G-Editor. (2021).

- Ebaida, M. S., Ibrahim, H. A. A., Kassem, A. F., & Sabt, A. (2024).

- Baxter, E. W., et al. (2013). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. MedChemComm, 4(4), 696-701.

- Un-PUBLISHED. (2025). Medicinal Chemistry, SAR, and Molecular Insights Into 2,4-Thiazolidinediones as Antidiabetic Agents (2020-2025). Archiv der Pharmazie.

- Zhang, Y., et al. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Topics in Medicinal Chemistry, 20(28), 2535-2577.

- Un-PUBLISHED. (2024). Structure of 2, 4-disubstituted thiazole derivatives.

- Un-PUBLISHED. (2024). Synthesis of 2,4‐disubstituted thiazoles.

- Andreani, A., et al. (1995). Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents. 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates, -selenazole-2-carbamates, and related derivatives. Journal of Medicinal Chemistry, 38(8), 1409-1412.

- Un-PUBLISHED. (2023). An Overview of Thiazole Derivatives and its Biological Activities.

- Cuartas, V., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(8), 1145.

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

The Thiazole Scaffold: A Cornerstone in the Discovery of Novel Bioactive Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Thiazole Ring

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a privileged scaffold in the realm of medicinal chemistry.[1][2] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and various non-covalent interactions, make it a versatile building block for the design of novel therapeutic agents.[1] The thiazole nucleus is a key component in numerous natural products, such as vitamin B1 (thiamine), and is present in a wide array of FDA-approved drugs, underscoring its profound biological importance.[2][3][4] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][5] This guide provides a comprehensive technical overview of the discovery of novel bioactive thiazole derivatives, from synthetic strategies and bioactivity screening to mechanistic elucidation and future perspectives.

Part 1: Synthetic Strategies for Thiazole Derivatives

The synthesis of diverse thiazole libraries is fundamental to the discovery of novel bioactive compounds. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Classic Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first described in 1887, remains one of the most widely employed methods for the preparation of thiazoles.[1][6] This condensation reaction typically involves the reaction of an α-haloketone with a thioamide. The versatility of this method allows for the introduction of a wide range of substituents at various positions of the thiazole ring.

Experimental Protocol: A Representative Hantzsch Thiazole Synthesis

-

Thioamide Preparation: A suitable amide is treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in an appropriate solvent like toluene or dioxane. The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

-

Cyclization: The crude thioamide is then reacted with an α-haloketone (e.g., phenacyl bromide) in a polar solvent such as ethanol or isopropanol.[7] The reaction mixture is heated to reflux for several hours.

-

Work-up and Purification: Upon cooling, the reaction mixture is often concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the desired thiazole derivative.

Modern Synthetic Approaches

While the Hantzsch synthesis is a workhorse in the field, numerous other methods have been developed to access novel thiazole derivatives with diverse functionalities. These include:

-

Thioamide-Based Syntheses: Variations of the Hantzsch synthesis that utilize different coupling partners for thioamides.

-

Cook-Heilbron Synthesis: A method for synthesizing 2-aminothiazoles from α-aminonitriles.[8]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for various thiazole syntheses.[9]

The choice of synthetic strategy is a critical first step in the drug discovery process, as it directly impacts the chemical space that can be explored.

Part 2: High-Throughput Screening for Bioactivity

Once a library of thiazole derivatives has been synthesized, the next crucial step is to identify compounds with desired biological activities. High-throughput screening (HTS) allows for the rapid evaluation of large numbers of compounds against specific biological targets.

Common In Vitro Screening Assays

A variety of in vitro assays are employed to screen for the bioactivity of thiazole derivatives. The choice of assay depends on the therapeutic area of interest.

Table 1: Common In Vitro Assays for Bioactivity Screening

| Therapeutic Area | Assay Type | Principle |

| Anticancer | MTT or MTS Assay | Measures cell viability and proliferation based on the metabolic activity of living cells. |

| Apoptosis Assays | Detects programmed cell death through methods like Annexin V staining or caspase activity assays. | |

| Kinase Inhibition Assays | Measures the ability of a compound to inhibit the activity of specific protein kinases involved in cancer signaling. | |

| Antimicrobial | Broth Microdilution | Determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[10] |

| Agar Disc Diffusion | A qualitative method to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the test compound.[11][12] | |

| Anti-inflammatory | COX Inhibition Assays | Measures the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. |

| Nitric Oxide (NO) Inhibition Assay | Quantifies the reduction of nitric oxide production in stimulated macrophages, an indicator of anti-inflammatory activity. |

Workflow for a Typical High-Throughput Screening Campaign

Caption: A generalized workflow for a high-throughput screening campaign.

Part 3: Elucidating the Mechanism of Action and Structure-Activity Relationships

Identifying a "hit" compound is only the beginning. A thorough understanding of its mechanism of action (MoA) and structure-activity relationship (SAR) is crucial for its development into a viable drug candidate.

Mechanism of Action Studies

MoA studies aim to unravel the specific molecular target and signaling pathway through which a bioactive compound exerts its effects. For instance, many anticancer thiazole derivatives have been shown to induce apoptosis, inhibit key signaling pathways like NFkB/mTOR/PI3K/AkT, or interfere with tubulin polymerization.[13]

Signaling Pathway Example: PI3K/Akt/mTOR Pathway Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical thiazole derivative.

Structure-Activity Relationship (SAR) Studies

SAR studies involve systematically modifying the structure of a lead compound and evaluating the impact of these changes on its biological activity.[1] This iterative process helps to identify the key structural features, or pharmacophores, that are essential for activity and provides insights for optimizing potency, selectivity, and pharmacokinetic properties. For example, SAR studies on antimicrobial thiazoles have shown that the nature and position of substituents on the thiazole ring can significantly influence their efficacy against different bacterial and fungal strains.[14]

Table 2: Representative SAR Data for a Hypothetical Series of Anticancer Thiazole Derivatives

| Compound ID | R1 Group | R2 Group | IC50 (µM) against MCF-7 Cells |

| 1a | -H | -Phenyl | 15.2 |

| 1b | -CH3 | -Phenyl | 10.8 |

| 1c | -H | 4-Chlorophenyl | 5.1 |

| 1d | -CH3 | 4-Chlorophenyl | 2.3 |

| 1e | -H | 4-Methoxyphenyl | 25.6 |

Data is hypothetical and for illustrative purposes only.

From this hypothetical data, one could infer that a methyl group at the R1 position and an electron-withdrawing group like chlorine at the 4-position of the R2 phenyl ring are beneficial for anticancer activity against MCF-7 cells.

Part 4: Future Perspectives and Emerging Trends

The field of thiazole-based drug discovery is continuously evolving. Several key trends are shaping the future of this exciting area:

-

Hybrid Molecules: The design and synthesis of hybrid molecules that incorporate a thiazole scaffold with other known pharmacophores is a promising strategy to develop multi-target drugs with enhanced efficacy.[7]

-

Natural Product-Inspired Synthesis: Marine organisms, in particular, are a rich source of complex thiazole-containing peptides with potent biological activities.[15] These natural products serve as valuable starting points for the design of novel therapeutic agents.

-

Computational Approaches: The use of in silico methods, such as molecular docking and virtual screening, is accelerating the discovery of novel thiazole derivatives by predicting their binding affinity to specific biological targets.[5][16]

Conclusion

The thiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent versatility and broad range of biological activities ensure its continued relevance in the quest for new and improved therapeutics. A multi-disciplinary approach that combines innovative synthetic chemistry, robust high-throughput screening, and in-depth mechanistic studies will be essential to unlock the full potential of this remarkable heterocyclic ring system.

References

- Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (n.d.). ResearchGate.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI.

- An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20).

- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024, April 16). ACS Publications.

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022, August 11). PubMed.

- Synthesis and DNA binding of novel bioactive thiazole derivatives pendent to N-phenylmorpholine moiety. (2020, July 17). PubMed.

- Review of the synthesis and biological activity of thiazoles. (2020, December 6).

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences.

- Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022, November 1). Bentham Science Publishers.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH.

- Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024, January 2). PMC - NIH.

- Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. (2013, May 1). PubMed.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.).

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).

- SAR studies of 1,3-thiazole clubbed in... (n.d.). ResearchGate.

- Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022, May 25). Bentham Science.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). NIH.

- Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (n.d.). MDPI.

- Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022, November 1). Ingenta Connect.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central.

- Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. (n.d.). Taylor & Francis Online.

- Exploring Thiazole-Based Heterocycles: Synthesis, Bioactivity, and Molecular Docking for Antimicrobial Applications. (n.d.). PubMed.

- In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide. (n.d.). Benchchem.

- Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. (n.d.). Oriental Journal of Chemistry.

- Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. (2025, August 7). ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and DNA binding of novel bioactive thiazole derivatives pendent to N-phenylmorpholine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jchemrev.com [jchemrev.com]

- 11. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Exploring Thiazole-Based Heterocycles: Synthesis, Bioactivity, and Molecular Docking for Antimicrobial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: A Strategic Approach to Characterizing Novel Thiazole Derivatives

An in-depth guide to the in vitro characterization of (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine, a novel small molecule with potential therapeutic applications.

This compound is a heterocyclic amine containing a 2-aminothiazoline core structure.[1] Thiazole and its hydrogenated derivatives are privileged scaffolds in medicinal chemistry, known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The structural similarity of the core scaffold to known biogenic amines and synthetic pharmacophores suggests potential interactions with key protein families involved in cellular signaling and metabolism. Specifically, the molecule's features—a heterocyclic amine and a flexible alkyl chain—indicate a potential for interaction with G-protein coupled receptors (GPCRs), such as adrenergic receptors, or with enzymes that process amine substrates, like monoamine oxidases (MAO).[5][6]

Given the absence of a defined biological target for this specific compound, a logical and efficient path to characterization involves a tiered screening approach. This guide provides detailed protocols for a primary screening panel designed to identify high-affinity interactions with two prominent and pharmacologically relevant target classes: adrenergic receptors and monoamine oxidases. Following the primary screen, this document outlines secondary, functional assays to elucidate the pharmacological nature (e.g., agonist, antagonist, or inhibitor) of any identified interactions.

This document is intended for researchers in drug discovery and pharmacology. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the rationale behind key experimental choices to ensure data integrity and reproducibility.

Tier 1: Primary Screening for Target Identification

The initial phase of characterization focuses on identifying direct molecular interactions. We propose two parallel screening platforms: a radioligand binding assay panel for adrenergic receptors and an enzyme inhibition assay for monoamine oxidase isoforms A and B.

Workflow for Primary Target Screening

Caption: Overall workflow for the initial characterization of the test compound.

Protocol 1: Adrenergic Receptor Binding Affinity Panel

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[7] This protocol uses the principle of competition, where the test compound's ability to displace a known high-affinity radioligand from the receptor is measured. The resulting data are used to calculate the inhibitor constant (Kᵢ), a measure of the compound's binding affinity.[7][8]

Rationale for Choices:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing individual human adrenergic receptor subtypes are used to ensure specificity.

-

Radioligands: Specific, high-affinity radioligands are chosen for each receptor subtype to ensure a robust assay window. For example, [³H]-Prazosin for α₁, [³H]-Rauwolscine or [³H]-Yohimbine for α₂, and [¹²⁵I]-Iodocyanopindolol for β subtypes are common choices.[9]

-

Filtration: A glass fiber filter-based system is used to rapidly separate receptor-bound from free radioligand.[10] Filters are pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligands to the negatively charged filters.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Harvest cells expressing the target adrenergic receptor subtype.

-

Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[10]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the BCA assay.[10]

-

-

Competitive Binding Assay:

-

Set up the assay in a 96-well plate. Each well will have a final volume of 250 µL.[10]

-

Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 150 µL of the membrane preparation (containing 10-50 µg of protein).

-

Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known non-radioactive competitor (e.g., 10 µM phentolamine for α-receptors, 10 µM propranolol for β-receptors), 50 µL of radioligand, and 150 µL of membrane preparation.[11]

-

Test Compound Wells: Add 50 µL of the test compound at various concentrations (typically a 10-point serial dilution, from 10 nM to 100 µM), 50 µL of radioligand, and 150 µL of membrane preparation.

-

Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[10]

-

-

Filtration and Counting:

-

Rapidly terminate the incubation by vacuum filtration onto PEI-presoaked GF/C filters using a cell harvester.[10]

-

Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filters, place them in scintillation vials with a suitable scintillation cocktail.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).

-

Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Data Presentation:

| Adrenergic Receptor Subtype | Radioligand Used | Kᵢ of Test Compound (nM) |

| α₁A | [³H]-Prazosin | Experimental Value |

| α₂A | [³H]-Rauwolscine | Experimental Value |

| β₁ | [¹²⁵I]-Iodocyanopindolol | Experimental Value |

| β₂ | [¹²⁵I]-Iodocyanopindolol | Experimental Value |

Protocol 2: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay

This protocol measures the ability of the test compound to inhibit the enzymatic activity of the two MAO isoforms, MAO-A and MAO-B. These enzymes are crucial for the metabolism of neurotransmitters.[12] Selective inhibitors for each isoform have distinct therapeutic applications.[6][13]

Rationale for Choices:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes provide a clean system to assess isoform selectivity.

-

Assay Principle: A continuous spectrophotometric or fluorometric method is employed for high-throughput screening.[12][14] The assay measures the production of hydrogen peroxide, a common product of MAO activity, using a probe that generates a fluorescent or colored product.[15]

-

Substrates: While isoform-specific substrates exist (e.g., serotonin for MAO-A, benzylamine for MAO-B), a common substrate like kynuramine can be used with both isolated enzymes to maintain consistent assay conditions.[6][12]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare stock solutions of recombinant human MAO-A and MAO-B enzymes.

-

Prepare a stock solution of the substrate (e.g., kynuramine).

-

Prepare the detection reagent mix, containing horseradish peroxidase (HRP) and a suitable probe (e.g., Amplex Red).

-

Prepare stock solutions of the test compound and positive controls (Clorgyline for MAO-A, Selegiline for MAO-B).[6]

-

-

Enzyme Inhibition Assay (96- or 384-well format):

-

To each well, add the reaction buffer.

-

Add the test compound across a range of concentrations or a known inhibitor (positive control). For negative control wells, add the vehicle (e.g., DMSO).

-

Add the MAO-A or MAO-B enzyme to the appropriate wells and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Add the detection reagent mix to all wells.

-

Initiate the reaction by adding the substrate (kynuramine).

-

Immediately begin monitoring the increase in fluorescence or absorbance over time (kinetic read) using a plate reader at the appropriate wavelengths.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Normalize the data by setting the rate of the negative control (enzyme + substrate + vehicle) as 100% activity and the rate of a background well (no enzyme) as 0% activity.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the log concentration of the test compound.

-

Use non-linear regression to fit the data to a dose-response curve and determine the IC₅₀ value.

-

Data Presentation:

| Enzyme Isoform | Positive Control | IC₅₀ of Test Compound (µM) |

| MAO-A | Clorgyline | Experimental Value |

| MAO-B | Selegiline | Experimental Value |

Tier 2: Secondary Functional Assays

If a significant interaction (e.g., Kᵢ or IC₅₀ < 10 µM) is identified in Tier 1, the next step is to determine the functional consequence of this interaction.

Protocol 3: Functional Characterization at Adrenergic Receptors

If the compound shows binding affinity for an adrenergic receptor, it is crucial to determine whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor from its natural ligand). Adrenergic receptors signal through different G-protein pathways, which alter the levels of intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca²⁺).[16]

GPCR Signaling Pathways

Caption: Simplified GPCR signaling pathways for Gs and Gq-coupled receptors.

A. cAMP Accumulation Assay (for Gs/Gi-coupled receptors like β-ARs):

This assay measures changes in intracellular cAMP levels. Agonists of Gs-coupled receptors will increase cAMP, while agonists of Gi-coupled receptors will decrease forskolin-stimulated cAMP levels.

-

Methodology:

-

Seed cells expressing the receptor of interest (e.g., HEK293-β₂) in a 96-well plate.

-

Agonist Mode: Treat cells with the test compound at various concentrations and measure cAMP levels using a commercially available kit (e.g., HTRF, FRET, or luciferase-based biosensors).[16]

-

Antagonist Mode: Pre-incubate cells with the test compound, then stimulate with a known agonist (e.g., isoproterenol) at its EC₅₀ concentration. Measure the inhibition of the agonist-induced cAMP response.

-

Data Analysis: For agonist activity, calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a standard agonist. For antagonist activity, calculate the IC₅₀ and subsequently the functional Kb.

-

B. Intracellular Calcium Mobilization Assay (for Gq-coupled receptors like α₁-ARs):

This assay measures transient increases in intracellular calcium concentration upon receptor activation.

-

Methodology:

-

Culture cells expressing the target receptor (e.g., CHO-α₁) in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[16]

-

Agonist Mode: Place the plate in a fluorescence plate reader (like a FLIPR) and add the test compound. Measure the change in fluorescence intensity over time.

-

Antagonist Mode: Pre-incubate the loaded cells with the test compound before adding a known agonist (e.g., phenylephrine). Measure the inhibition of the agonist-induced calcium flux.

-

Data Analysis: Similar to the cAMP assay, determine EC₅₀/Eₘₐₓ for agonist activity or IC₅₀/Kb for antagonist activity.

-

Conclusion

This structured, multi-tiered approach provides a robust framework for the initial in vitro pharmacological characterization of this compound. By first screening for high-affinity interactions with logical target classes and subsequently performing functional assays, researchers can efficiently identify and validate a primary mechanism of action. This strategy maximizes the potential for discovering novel biological activity while ensuring the generation of high-quality, reproducible data essential for advancing drug development programs.

References

-

Biocompare. (2013). Cell-based Assays for GPCR Activity. Available at: [Link]

-

MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available at: [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

-

Agilent. GPCR Signaling Assays. Available at: [Link]

-

PubMed. (n.d.). α-Adrenoceptor Assays. Available at: [Link]

-

Reaction Biology. GPCR Assay Services. Available at: [Link]

-

PubMed. (n.d.). In vitro determination of the ability of drugs to bind to adrenergic receptors. Available at: [Link]

-

Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]

-

PubMed. (n.d.). Radioligand Binding Methods: Practical Guide and Tips. Available at: [Link]

-

Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available at: [Link]

-

PubMed. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. Available at: [Link]

-

Cell Biolabs, Inc. Monoamine Oxidase Assays. Available at: [Link]

-

Acta Pharmacologica Sinica. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Available at: [Link]

-

Evotec. Monoamine Oxidase (MAO) Inhibition Assay Protocol. Available at: [Link]

-

Springer Nature Experiments. Radioligand Binding Studies. Available at: [Link]

-

PMC - NIH. (n.d.). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. Available at: [Link]

-

Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Available at: [Link]

-

PNAS. (2009). Structure-based discovery of β2-adrenergic receptor ligands. Available at: [Link]

-

PubChem. 4,5-Dihydro-2-thiazolamine. Available at: [Link]

-

NIH. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Available at: [Link]

-

Wikipedia. Isobutylamine. Available at: [Link]

-

MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available at: [Link]

-

Encyclopedia MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Available at: [Link]

Sources

- 1. 4,5-Dihydro-2-thiazolamine | C3H6N2S | CID 15689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Isobutyl-thiazol-2-ylmethyl-amine | 920480-06-4 [smolecule.com]

- 3. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. evotec.com [evotec.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. In vitro determination of the ability of drugs to bind to adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 14. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

- 15. Monoamine Oxidase Assays [cellbiolabs.com]

- 16. biocompare.com [biocompare.com]

cell-based assay design using 2-isobutylamino-4,5-dihydrothiazole

An Application Guide for the Functional Characterization of 2-isobutylamino-4,5-dihydrothiazole

Abstract

This document provides a comprehensive guide for the design and implementation of cell-based assays to investigate the biological activity of 2-isobutylamino-4,5-dihydrothiazole. Dihydrothiazole derivatives are a class of heterocyclic compounds known to possess a wide range of biological activities.[1][2][3] Given the structural characteristics of this novel compound, a primary hypothesis is its potential interaction with G-protein coupled receptors (GPCRs), a major class of drug targets.[4] This guide offers a strategic framework and detailed protocols for researchers in drug discovery and pharmacology to functionally characterize this and similar novel compounds. We will focus on two primary downstream signaling pathways commonly modulated by GPCRs: cyclic adenosine monophosphate (cAMP) production and intracellular calcium mobilization.

Scientific Foundation: Targeting GPCR Signaling

GPCRs are the largest family of cell surface receptors and are responsible for transducing a vast array of extracellular signals into intracellular responses.[5] Upon ligand binding, GPCRs activate heterotrimeric G-proteins, which dissociate into Gα and Gβγ subunits. The Gα subunit, in turn, modulates the activity of specific effector enzymes, leading to changes in the concentration of intracellular second messengers.

The primary Gα protein families and their canonical signaling pathways are:

-